molecular formula C16H16BrN3O5S B5328299 2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE

2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE

Cat. No.: B5328299
M. Wt: 442.3 g/mol
InChI Key: JXUZHVUXPSRFQN-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a bromophenyl group, a sulfonyl hydrazone moiety, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with hydrazine to form the sulfonyl hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE involves its interaction with specific molecular targets. The sulfonyl hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-{4-[(Z)-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}hydrazono)methyl]-2-methoxyphenoxy}acetamide
  • (2-{(E)-[({4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}ACETYL)HYDRAZONO]METHYL}PHENOXY)ACETIC ACID

Uniqueness

2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[4-[(Z)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O5S/c1-24-15-8-11(2-7-14(15)25-10-16(18)21)9-19-20-26(22,23)13-5-3-12(17)4-6-13/h2-9,20H,10H2,1H3,(H2,18,21)/b19-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUZHVUXPSRFQN-OCKHKDLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NS(=O)(=O)C2=CC=C(C=C2)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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